VH032-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

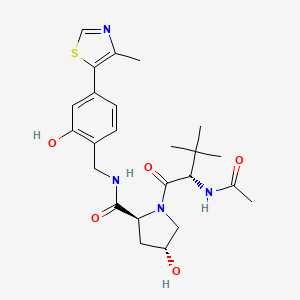

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVZPHLQIBKHX-LVCYWYKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Faceted Mechanism of VH032-OH: A Technical Guide for Researchers

For Immediate Release

VH032-OH has emerged as a critical chemical tool in the field of targeted protein degradation and hypoxia research. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanism of action of this compound, providing quantitative data, and detailing key experimental protocols.

Core Mechanism of Action: A Tale of Two Functions

This compound, a hydroxylated derivative of the potent von Hippel-Lindau (VHL) ligand VH032, exhibits a dual mechanism of action, making it a versatile molecule in cellular biology and drug discovery. Its primary roles are:

-

A VHL E3 Ligase Ligand for PROTACs: this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs). In this context, it functions as a molecular scaffold to recruit the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, this compound binds to VHL, and a linker connects it to a ligand for a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] This technology allows for the targeted degradation of proteins that are otherwise difficult to inhibit.

-

An Inhibitor of the VHL/HIF-1α Interaction: Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent degradation. VH032 and its derivatives, including this compound, act as inhibitors of this protein-protein interaction.[2] By binding to VHL, this compound prevents the recognition of HIF-1α, leading to its stabilization and accumulation. This mimics a hypoxic response, inducing the transcription of hypoxia-related genes.

Quantitative Data Summary

The binding affinity and inhibitory activity of VH032 and its analogs are critical for their function. While specific quantitative data for this compound is emerging, data for the parent compound VH032 and the closely related VH032 phenol provide valuable insights.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | Kd | 185 nM | [2] |

| VH032 phenol | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | VHL | IC50 | 212.5 nM | [3] |

| VH032 phenol | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | VHL | Ki | 77.9 nM | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

References

VH032-OH as a VHL Ligand for PROTACs: A Technical Guide

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery and development.[1] PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from within a cell by co-opting the body's own ubiquitin-proteasome system (UPS).[1][2] This innovative approach offers the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional small molecule inhibitors.[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[] This ubiquitination acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein is a well-characterized E3 ubiquitin ligase that has been successfully exploited in the design of PROTACs.[5] VHL is the substrate recognition component of the CRL2VHL E3 ligase complex and is broadly expressed across various tissues.[5][6] Small molecule ligands that bind to VHL can be incorporated into PROTACs to recruit this E3 ligase for the degradation of specific target proteins. One such ligand that has gained significant attention is VH032 and its hydroxylated derivative, VH032-OH. This guide provides an in-depth technical overview of this compound as a VHL ligand for the development of PROTACs.

This compound: A Potent VHL Ligand

VH032 is a potent and selective small molecule inhibitor of the VHL:HIF-1α interaction.[7][8] It is a derivative of the natural hydroxyproline (Hyp) residue of HIF-1α, which is critical for its interaction with VHL.[9] this compound is a derivative of VH032 that can be connected to a ligand for a target protein via a linker to create a PROTAC.[10] The hydroxyl group provides a convenient attachment point for the linker, facilitating the synthesis of a diverse range of PROTAC molecules.[11]

Physicochemical Properties of VH032 and this compound

| Property | VH032 | This compound |

| Molecular Formula | C24H32N4O4S | C24H32N4O5S |

| Molecular Weight | 472.60 g/mol [8] | 488.60 g/mol [10] |

| CAS Number | 1448188-62-2[7][8] | 2244684-42-0[10] |

| Appearance | White to off-white solid[8] | White to light yellow solid[10] |

| Storage | Powder: -20°C for 3 years[12] | -20°C, stored under nitrogen[10] |

| Solubility (in DMSO) | 100 mg/mL (211.60 mM)[8] | 50 mg/mL (102.33 mM)[10] |

Quantitative Data: Binding Affinity and Potency

The binding affinity of VHL ligands is a critical parameter for the design of effective PROTACs. Several biophysical techniques, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), are employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of these ligands.

| Compound | Assay | Binding Affinity to VHL | Reference |

| VH032 | - | Kd: 185 nM | [7][13] |

| VH032 derivative (MZ1) | SPR | Kd: 29 nM | [14] |

| VH032 derivative (MZ1) | ITC | Kd: 66 nM | [14] |

| BODIPY FL VH032 | TR-FRET | IC50: 44.31 nM | [9] |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating this compound-based PROTACs

The development and characterization of a novel PROTAC is a multi-step process that involves synthesis, biochemical and biophysical evaluation, and cellular assessment of target protein degradation.

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a this compound-based PROTAC) for the VHL E3 ligase complex.[15]

Materials:

-

HTRF Human VHL Binding Kit (containing VHL-Red Ligand, 6His-tagged human VHL protein complex, and anti-6His Europium Cryptate-labeled antibody)[15]

-

Test compounds (PROTACs or other VHL ligands)

-

Assay buffer

-

Low-volume 384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer at a concentration 10-fold higher than the desired final concentration.

-

Dispensing: Dispense 2 µL of each compound dilution or standard into the wells of the 384-well plate.[15]

-

VHL Complex Addition: Add 10 µL of the 6His-tagged VHL protein complex to each well.[15]

-

HTRF Reagent Addition: Prepare a mixture of the VHL-Red Ligand and the anti-6His Europium Cryptate antibody. Add 8 µL of this mixture to each well.[15]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the compound concentration to determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is a technique used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.[16]

Materials:

-

Cell line expressing the protein of interest (e.g., MCF-7 for ERα-positive breast cancer)[16]

-

This compound-based PROTAC

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI[16]

-

Non-denaturing cell lysis buffer[16]

-

Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL antibody)[16]

-

Primary antibody for Western blot detection (e.g., Mouse anti-POI antibody)

-

Protein A/G agarose or magnetic beads[16]

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and MG132 for a specified time.

-

Cell Lysis: Lyse the cells with non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[17]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-VHL antibody overnight at 4°C.[16]

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[16]

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute the captured proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the POI to confirm its co-immunoprecipitation with VHL.

Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[18]

Materials:

-

Cell line expressing the POI

-

This compound-based PROTAC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies[18]

-

SDS-PAGE and Western blotting reagents

-

Chemiluminescent substrate (ECL)[18]

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).[18]

-

Cell Lysis: Prepare protein extracts by lysing the cells.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.[18]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.

Conclusion

This compound has established itself as a valuable and versatile VHL ligand for the development of PROTACs. Its well-characterized binding to VHL, coupled with a convenient point for linker attachment, has enabled the creation of a wide array of PROTACs targeting various proteins for degradation. The methodologies outlined in this guide provide a framework for the design, synthesis, and evaluation of novel this compound-based PROTACs, paving the way for the development of new therapeutics for a range of diseases, including cancer.[2][19] As research in the field of targeted protein degradation continues to advance, the strategic utilization of VHL ligands like this compound will undoubtedly play a pivotal role in expanding the druggable proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protac Technology in Cancer Drug Development– A Review [ijaresm.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. benchchem.com [benchchem.com]

- 19. PROTAC Technology as a New Tool for Modern Pharmacotherapy [mdpi.com]

An In-depth Technical Guide to VH032-OH: Structure, Properties, and Applications

Introduction

VH032-OH is a synthetic small molecule and a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1] It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins.[1] this compound incorporates a terminal hydroxyl group, which provides a convenient attachment point for linkers, enabling its conjugation to a ligand that binds a target protein of interest.[2] This guide provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers and professionals in drug discovery and chemical biology.

Structure and Physicochemical Properties

This compound is structurally derived from the well-characterized VHL inhibitor VH032. The core scaffold is designed to mimic the hydroxyproline (Hyp) residue of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which is critical for its recognition by VHL.[3] The terminal hydroxyl group is positioned on the solvent-exposed region of the molecule when bound to VHL, allowing for the attachment of a linker without significantly disrupting the key binding interactions.[2]

Chemical Structure

-

IUPAC Name: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide with a terminal hydroxyl modification for linking. The precise IUPAC name for the specific "OH" variant can vary based on the attachment point, but it is functionally a derivative of VH032 designed for conjugation.

-

Parent Compound: VH032

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its parent compound, VH032.

| Property | Value (this compound) | Value (VH032 - Parent Compound) |

| Molecular Formula | C₂₄H₃₂N₄O₅S | C₂₄H₃₂N₄O₄S |

| Molecular Weight | 488.60 g/mol | 472.60 g/mol |

| CAS Number | 2244684-42-0 | 1448188-62-2 |

| Appearance | Powder | Solid |

| Purity | ≥95% - 99.43% | ≥98% - 99.72% |

| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term) | -20°C |

Mechanism of Action

Role as a VHL Ligand in PROTACs

This compound's primary function is to act as the VHL-recruiting moiety within a PROTAC molecule.[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for an E3 ubiquitin ligase (like this compound for VHL), a ligand for a target protein (Protein of Interest, POI), and a chemical linker connecting the two.[4]

By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.[7]

Inhibition of the VHL/HIF-1α Interaction

The parent molecule, VH032, is a potent inhibitor of the protein-protein interaction between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1α.[8][9] Under normal oxygen conditions (normoxia), prolyl hydroxylase (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[10] This post-translational modification allows VHL to recognize, bind, and ubiquitinate HIF-1α, leading to its proteasomal degradation.[11]

By binding to the same pocket on VHL that recognizes hydroxylated HIF-1α, VH032 competitively blocks this interaction.[9] This prevents the degradation of HIF-1α, causing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes (e.g., VEGF, GLUT1, PHD2).[9][12] While this compound is designed for PROTACs, its inherent ability to bind VHL means it can also stabilize HIF-1α.[7]

Quantitative Data

The binding affinity of this compound itself is not widely reported, as it is primarily a synthetic intermediate. However, the affinity of the parent compound VH032 is well-established and serves as a reliable benchmark, given that the hydroxyl modification is placed at a linker-tolerant site.

Binding Affinity

| Compound | Assay Type | Target | Value | Reference(s) |

| VH032 (Parent) | (various) | VHL | K_d_ = 185 nM | [8][9][13] |

| BODIPY FL VH032 | TR-FRET | GST-VCB | K_d_ = 3.01 nM | [3] |

| VH032 | TR-FRET | VCB Complex | K_i_ = 33.4 nM | [14] |

| MZ1 (VH032-PROTAC) | TR-FRET | VCB Complex | K_i_ = 6.3 nM | [14] |

Solubility

| Compound | Formulation | Solubility | Reference(s) |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | [1] |

| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | [1] |

| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | [1] |

| VH032 | DMSO | 100 mM (47.26 mg/mL) | [9] |

| VH032 | Ethanol | 100 mM (47.26 mg/mL) | [9] |

Experimental Protocols

The following protocols are based on methodologies described in the literature for VH032 and its derivatives.

In Vivo Formulation Preparation

This protocol is intended for preparing this compound for administration in animal studies.

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Vehicle Preparation: Prepare the vehicle by mixing the co-solvents. For example, for a PEG300-based vehicle, combine 40% PEG300, 5% Tween-80, and 45% saline by volume.

-

Final Formulation: Add the DMSO stock solution to the vehicle to achieve the final desired concentration. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline," add 1 part DMSO stock to 9 parts of a pre-mixture of the other co-solvents.[1]

-

Solubilization: Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

Administration: It is recommended to prepare the working solution freshly on the day of use for in vivo experiments.[1]

Synthesis of VH032 from VH032-amine Precursor

This protocol describes the final acetylation step to produce the parent compound VH032, a method that can be adapted for other acylations.[14]

-

Reactants: Dissolve the VH032-amine precursor (1 equivalent) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

-

Acetylation: Add acetic anhydride (Ac₂O) to the solution.

-

Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Purification: Upon completion, purify the crude product using a suitable method such as preparative HPLC to yield the final VH032 compound.[14]

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Binding Assay

This protocol provides a framework for determining the binding affinity of VHL ligands using a fluorescent VH032 probe.[3]

-

Assay Components:

-

Protein: Glutathione S-transferase-tagged VCB complex (GST-VCB).

-

Donor: Terbium (Tb)-labeled anti-GST antibody.

-

Acceptor: A fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[3]

-

Competitor: The unlabeled VHL ligand to be tested (e.g., this compound).

-

-

Procedure: a. In a 384-well assay plate, incubate a fixed concentration of GST-VCB (e.g., 2 nM) with a fixed concentration of Tb-anti-GST antibody (e.g., 2 nM).[3] b. Add serial dilutions of the competitor compound (this compound). c. Add a fixed concentration of the fluorescent probe (BODIPY FL VH032). d. Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[3]

-

Detection: Measure the TR-FRET signal on a plate reader. Excitation of the Terbium donor results in energy transfer to the BODIPY acceptor when they are in close proximity (i.e., when the probe is bound to the VCB complex).

-

Data Analysis: The competitor compound will displace the fluorescent probe, leading to a decrease in the FRET signal. Plot the signal versus the competitor concentration to generate a dose-response curve and calculate the IC₅₀, which can then be converted to a binding affinity constant (K_i_).[14]

Conclusion

This compound is an indispensable chemical tool for the development of VHL-based PROTACs. Its structure is rationally designed to engage the VHL E3 ligase with high affinity while providing a versatile chemical handle for linker attachment. A thorough understanding of its properties, mechanism of action, and associated experimental methodologies is critical for its effective application in targeted protein degradation, a field with immense potential for therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 8. selleckchem.com [selleckchem.com]

- 9. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 10. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

Understanding the Binding Affinity of VH032-OH to VHL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of VH032-OH to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 and its derivatives are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system. A comprehensive understanding of the interaction between the VHL ligand and the E3 ligase is paramount for the rational design and optimization of these novel therapeutics. This document outlines quantitative binding data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.

Quantitative Binding Affinity Data

The binding affinity of VHL ligands is determined using various biophysical assays. While direct Kd values for this compound are not always explicitly reported, data for the closely related parent compound VH032 and for "VH032 phenol" (an alternative name for this compound) provide strong quantitative insights. The following table summarizes key binding parameters for VH032 and its derivatives to the VHL complex.

| Compound/Ligand | Assay Type | Parameter | Value (nM) | Notes |

| VH032 | Not Specified | Kd | 185 | A potent, selective VHL ligand that disrupts the VHL:HIF-1α interaction.[1] |

| VH032 phenol (this compound) | TR-FRET | IC50 | 34.0 | Measured in a competitive binding assay using a fluorescent probe. |

| VH032 phenol (this compound) | TR-FRET | Ki | 14.6 | Calculated from the IC50 value, representing the binding affinity of the unlabeled ligand.[2] |

| VH032 phenol (this compound) | Fluorescence Polarization (FP) | IC50 | 212.5 | Measured in a competitive binding assay.[2] |

| VH032 phenol (this compound) | Fluorescence Polarization (FP) | Ki | 77.9 | Calculated from the IC50 value in the FP assay.[2] |

| BODIPY FL VH032 | TR-FRET | Kd | 3.01 | A high-affinity fluorescent probe derived from VH032 used for assay development.[3] |

| BODIPY FL VH032 | Fluorescence Polarization (FP) | Kd | 100.8 | The affinity of the fluorescent probe itself as determined by FP.[2] |

Experimental Protocols

The determination of binding affinity for ligands like this compound relies on precise and robust experimental methodologies. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are commonly employed for their sensitivity and suitability for high-throughput screening.[2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a competitive binding assay that measures the disruption of proximity between a donor and acceptor fluorophore. In the context of VHL, a terbium-labeled antibody (donor) binds to a tagged VHL protein complex (e.g., GST-VCB), and a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032, the acceptor) binds to the VHL protein. When in close proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light. A test compound like this compound competes with the fluorescent probe for binding to VHL, causing a decrease in the FRET signal in a dose-dependent manner.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100). Dilute the GST-tagged VHL-ElonginB-ElonginC (VCB) complex, Terbium-labeled anti-GST antibody (donor), and BODIPY FL VH032 probe (acceptor) to their final working concentrations.

-

Compound Dispensing: Using an acoustic liquid handler, dispense serial dilutions of the test compound (e.g., this compound) into a low-volume 384-well assay plate. Include controls for no inhibition (DMSO) and maximum inhibition.

-

Protein & Probe Addition: Add a mixture of the GST-VCB complex and the Tb-anti-GST antibody to the wells. Subsequently, add the BODIPY FL VH032 probe.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.[3]

-

Signal Reading: Measure the TR-FRET signal on a compatible plate reader, recording emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the tumbling rate of a fluorescent molecule upon binding to a larger protein. A small, fluorescently labeled ligand (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger VHL protein complex, its tumbling slows significantly, leading to an increase in fluorescence polarization. Unlabeled competitor ligands like this compound will displace the fluorescent probe, causing a decrease in polarization.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer and serial dilutions of the test compound in a suitable microplate.

-

Reaction Setup: Add the purified VHL protein complex (e.g., GST-VCB) to the wells containing the test compound.

-

Probe Addition: Add the fluorescent probe (e.g., BDY FL VH032) to all wells at a fixed concentration.

-

Incubation: Incubate the plate at room temperature, protected from light, for 60-90 minutes to allow the binding to reach equilibrium.[3]

-

Signal Reading: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The decrease in polarization is plotted against the log of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for a competitive binding assay.

Caption: The VHL-HIF-1α signaling pathway and its inhibition.

VHL Signaling and Mechanism of Action

The von Hippel-Lindau protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[4][5] This complex's primary role in cellular oxygen sensing is to target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for destruction.[4][6]

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[4] This modification creates a high-affinity binding site for VHL.[7] Upon binding, the VHL complex poly-ubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome.[5][6] This keeps HIF-1α levels low, preventing the activation of hypoxia-related genes.

This compound and related molecules are designed to mimic the hydroxylated proline motif of HIF-1α.[2] By competitively binding to the same pocket on VHL, this compound prevents VHL from recognizing and binding to the actual HIF-1α substrate.[1] This inhibition disrupts the degradation cascade, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in processes like angiogenesis and erythropoiesis. This mechanism is the foundation for using VHL ligands in PROTACs to degrade other target proteins and as standalone agents to treat conditions like anemia.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The von Hippel-Lindau tumor suppressor, hypoxia-inducible factor-1 (HIF-1) degradation, and cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of VH032-OH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for destruction. This technical guide provides an in-depth exploration of VH032-OH, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its function in the design and application of PROTACs for targeted protein degradation.

Core Concept: The PROTAC Mechanism and the Role of this compound

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a high-affinity ligand for the VHL E3 ligase.

The mechanism of action for a this compound-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. The this compound moiety specifically engages with the substrate recognition pocket of VHL.

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.

The choice of the E3 ligase ligand is crucial for the efficacy and selectivity of the PROTAC. VH032, and its hydroxylated derivative this compound, are widely used due to their well-characterized interaction with VHL and favorable physicochemical properties for incorporation into PROTACs.

Quantitative Data on VHL Ligands and PROTAC Performance

The following tables summarize key quantitative parameters for VHL ligands and representative PROTACs. It is important to note that the binding affinity of this compound to VHL has not been explicitly reported in the literature. However, based on data for the parent compound VH032 and other hydroxylated analogs, it is expected to have a strong binding affinity.

| Ligand | Target | Binding Affinity (Kd) to VHL | Reference |

| VH032 | VHL E3 Ligase | 185 nM | [1] |

| BODIPY FL VH032 | VHL E3 Ligase | ~3.0 nM |

Table 1: Binding Affinities of VHL Ligands. The binding affinity (Kd) is a measure of the strength of the interaction between the ligand and the E3 ligase. A lower Kd value indicates a stronger binding affinity.

| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |

| ERD-308 | Estrogen Receptor α | VH032 | 0.17 nM | >90% | MCF-7 | [2] |

| Representative EGFR PROTAC | EGFR L858R | VH032 | 3.3 nM | >90% | H3255 | [2] |

Table 2: Degradation Performance of VH032-Based PROTACs. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable. These values are key indicators of a PROTAC's potency and efficacy.

Signaling and Experimental Workflow Diagrams

VHL-Mediated Targeted Protein Degradation Pathway

Caption: VHL-PROTAC signaling pathway.

Experimental Workflow for Characterizing a this compound-Based PROTAC

Caption: Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a this compound-based PROTAC.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the formation of the Target-PROTAC-VHL ternary complex in vitro.

Materials:

-

Purified, tagged (e.g., GST-tag) VHL-ElonginB-ElonginC (VBC) complex

-

Purified, tagged (e.g., His-tag) target protein

-

This compound-based PROTAC

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

-

Fluorescently labeled (e.g., Alexa Fluor 488) anti-His antibody (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the this compound-based PROTAC in assay buffer.

-

In a 384-well plate, add the following components in order:

-

Assay buffer

-

PROTAC dilution or vehicle control (e.g., DMSO)

-

A mixture of the tagged VBC complex and the Tb-conjugated anti-GST antibody.

-

A mixture of the tagged target protein and the fluorescently labeled anti-His antibody.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Terbium) and 665 nm (for the acceptor fluorophore).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

This compound-based PROTAC

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Antibody against the target protein

-

Antibody against ubiquitin

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction includes:

-

Ubiquitination buffer

-

E1 enzyme

-

E2 enzyme

-

VBC complex

-

Target protein

-

Ubiquitin

-

ATP

-

This compound-based PROTAC or vehicle control.

-

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect the formation of higher molecular weight, polyubiquitinated forms of the target protein.

Cellular Protein Degradation Assay (Western Blot)

This assay determines the ability of the this compound-based PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

This compound-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose range of the this compound-based PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using a primary antibody against the target protein to assess its levels.

-

Probe the same blot with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be calculated.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs that hijack the VHL E3 ligase for targeted protein degradation. Its favorable binding characteristics and established use in PROTAC design make it a cornerstone for researchers in the field. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel this compound-based PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the function and application of key components like this compound will be essential for the successful development of this promising new class of therapeutics.

References

basic principles of using VH032-OH in cancer research

An In-depth Technical Guide to the Core Principles of Using VH032-OH in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical tool primarily utilized in cancer research as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its core function is to serve as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are advanced, heterobifunctional molecules engineered to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4][5] This guide details the fundamental principles of this compound, its mechanism of action within PROTACs, and key experimental considerations for its application in a research setting.

Core Principle 1: Hijacking the VHL E3 Ligase

The primary role of this compound is to bind to the VHL protein, which is the substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.[6][7] E3 ligases are central to the UPS, responsible for identifying specific proteins to be tagged with ubiquitin for subsequent degradation by the proteasome.[4][7]

The parent compound, VH032, was originally developed as an inhibitor of the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-α).[3][8][9] Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated form of HIF-α, leading to its ubiquitination and degradation.[7] By blocking this interaction, VH032 can stabilize HIF-α and activate the hypoxic response.[9][10]

In the context of PROTACs, this potent binding capability is repurposed. Instead of inhibiting VHL's natural function, this compound acts as an "anchor," bringing the entire VHL E3 ligase complex into close proximity with a specific cancer-related protein of interest (POI) that is otherwise not a natural target of VHL.[3][5]

Core Principle 2: The PROTAC Mechanism of Action

A PROTAC molecule has three parts: a "warhead" that binds the POI, a linker, and an E3 ligase ligand—in this case, this compound.[5][11] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the VHL E3 ligase.[12][13]

Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the surface of the POI. This polyubiquitination serves as a molecular flag, signaling the proteasome to degrade the tagged protein.[4] The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[11]

A critical design consideration is the "exit vector," or the point on the VHL ligand where the linker is attached.[5][14] While this compound has been used in functional PROTACs, one study noted that attaching a linker to the central phenolic hydroxyl group of this compound was not effective for degrading certain kinase targets, highlighting that the attachment site's geometry is crucial for successful ternary complex formation and subsequent degradation.[5]

Quantitative Data and Physicochemical Properties

Precise quantitative data for this compound is often contextualized by its parent compound, VH032, which provides the core binding pharmacophore.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| VH032 | C₂₄H₃₂N₄O₄S | 472.60 | 1448188-62-2 |

| This compound | C₂₄H₃₂N₄O₅S | 488.60 | 2244684-42-0 |

Source:[3]

Table 2: Binding Affinity and Storage

| Parameter | Value | Notes |

|---|---|---|

| VH032 Kd for VHL | 185 nM | Dissociation constant, indicating high binding affinity.[3][8][9][15] |

| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | Recommended for maintaining compound integrity.[1] |

Experimental Protocols

Protocol 1: General Workflow for Assessing PROTAC Activity

This workflow outlines the standard procedure to determine if a this compound-based PROTAC successfully degrades its intended target in a cellular context.

Detailed Steps:

-

Cell Seeding: Plate the chosen cancer cell line at an appropriate density and allow cells to adhere overnight.

-

Compound Treatment: Treat cells with the this compound-based PROTAC across a range of concentrations (e.g., 1 nM to 10 µM) for various durations (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI, VHL, and a loading control (e.g., GAPDH, β-actin). A reduction in the POI band intensity relative to the loading control indicates degradation.

Protocol 2: Mechanistic Validation Assays

To confirm that the observed protein loss is due to the intended PROTAC mechanism, several control experiments are essential.[5]

-

Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the incubation period. If degradation is proteasome-dependent, the POI levels should be "rescued" or restored compared to treatment with the PROTAC alone.[5]

-

Neddylation Inhibition: The activity of Cullin-RING E3 ligases like VHL depends on neddylation. Co-treatment with a neddylation inhibitor (e.g., 1 µM MLN4924) should also prevent degradation.[5]

-

Competition Assay: Co-treat with an excess of the free "warhead" ligand (that binds the POI) or free VH032. This should prevent ternary complex formation and block degradation, confirming that both ends of the PROTAC are required.[16]

-

Transcriptional Analysis: To ensure the protein loss is not due to decreased gene expression, measure the mRNA level of the POI using RT-qPCR. For a true degrader, mRNA levels should remain unchanged.[16]

Conclusion

This compound is a valuable chemical tool for cancer research, serving as a well-characterized recruiting ligand for the VHL E3 ligase. Its integration into PROTACs enables the targeted degradation of oncoproteins that may be difficult to inhibit with traditional small molecules. For drug development professionals and scientists, successful application requires a deep understanding of the PROTAC mechanism, careful consideration of linkerology and attachment points, and rigorous experimental validation to confirm the intended mode of action.[5][17] By leveraging these principles, this compound can be effectively used to explore new therapeutic strategies in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Degradation and PROTACs [promega.jp]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 8. VH032 - Immunomart [immunomart.com]

- 9. selleckchem.com [selleckchem.com]

- 10. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

VH032-OH: A Potent Inhibitor of the VHL/HIF-1α Interaction - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α) are critical players in the cellular response to oxygen levels. Under normoxic conditions, VHL targets the α-subunit of HIF-1 for proteasomal degradation, preventing the activation of hypoxia-responsive genes. The dysregulation of this pathway is implicated in various pathologies, including cancer. VH032-OH is a synthetic ligand of VHL that potently inhibits the VHL/HIF-1α protein-protein interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the VHL/HIF-1α Signaling Pathway

Under normal oxygen concentrations (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the von Hippel-Lindau protein (VHL), the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1][2] Upon binding, VHL mediates the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[1]

In hypoxic conditions, PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and does not bind to VHL, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[3][4]

This compound: Mechanism of Action

This compound is a derivative of VH032, a potent and selective small molecule ligand for VHL.[5][6] It is designed to mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to the substrate-binding pocket of VHL.[7] By occupying this site, this compound directly blocks the interaction between VHL and hydroxylated HIF-1α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-1α, even under normoxic conditions. The stabilization of HIF-1α leads to the activation of the hypoxic response pathway.[5] VH032 and its derivatives are widely utilized as the VHL-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins.[6][8]

Quantitative Data

The following table summarizes the key quantitative data for VH032 and its derivatives as inhibitors of the VHL/HIF-1α interaction.

| Compound | Assay Type | Target | Value | Cell Line | Reference |

| VH032 | Dissociation Constant (Kd) | VHL | 185 nM | N/A | [5][9] |

| VH032 | IC50 (Cell Viability) - 24h | U87MG | 59.2 µM | U87MG | [10] |

| VH032 | IC50 (Cell Viability) - 24h | U251 | 85.07 µM | U251 | [10] |

| VH298 | Dissociation Constant (Kd) | VHL | 80 nM | N/A | [11] |

| BODIPY FL VH032 | Dissociation Constant (Kd) | VCB Complex | 3.01 nM | N/A | [12] |

| VH032 | Inhibition Constant (Ki) | VCB Complex | 33.4 nM | N/A | [13] |

| VH298 | Inhibition Constant (Ki) | VCB Complex | 18.9 nM | N/A | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro VHL Binding Assay (Fluorescence Polarization)

This protocol describes a method to measure the binding affinity of this compound to the VHL protein complex (VCB: VHL, Elongin B, and Elongin C) using fluorescence polarization (FP). The assay is based on the displacement of a fluorescently labeled HIF-1α peptide or a fluorescently labeled VHL ligand from the VCB complex by the inhibitor.

Materials:

-

Purified VCB complex (VHL, Elongin B, Elongin C)

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD) or fluorescent VHL ligand (e.g., BODIPY FL VH032)[6][12]

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% BSA, 1 mM DTT)

-

384-well black, low-volume assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.[3] Prepare working solutions of the VCB complex and the fluorescent probe in the assay buffer.

-

Serial Dilution: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for the competition assay.

-

Assay Plate Preparation: Add a fixed concentration of the VCB complex and the fluorescent probe to each well of the 384-well plate.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Include controls with only the fluorescent probe (minimum polarization) and the fluorescent probe with the VCB complex (maximum polarization).

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α stabilization in cultured cells treated with this compound using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, U87MG)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4-24 hours). A positive control, such as treatment with a hypoxia-mimicking agent (e.g., CoCl2) or incubation in a hypoxic chamber (1% O2), should be included.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

Analysis of HIF-1α Target Gene Expression (qRT-PCR)

This protocol describes how to measure the mRNA levels of HIF-1α target genes (e.g., VEGF, CA9, GLUT1) in cells treated with this compound using quantitative real-time PCR (qRT-PCR).[14]

Materials:

-

Treated cell samples from the cellular stabilization assay

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in the this compound-treated samples compared to the control samples, normalized to the housekeeping gene.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cell line of interest (e.g., U87MG, U251)[10]

-

This compound

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).[15]

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[16]

-

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a valuable chemical tool for studying the VHL/HIF-1α signaling pathway. Its ability to potently and selectively inhibit this protein-protein interaction allows for the stabilization of HIF-1α and the subsequent activation of the hypoxic response. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative data and detailing essential experimental protocols for the characterization of this compound and similar inhibitors. The provided diagrams offer a clear visualization of the underlying biological processes and experimental workflows, facilitating a deeper understanding of this important area of research and drug development.

References

- 1. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. revvity.com [revvity.com]

- 13. VHL protein‐interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF‐1α | EMBO Reports [link.springer.com]

- 14. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 15. researchgate.net [researchgate.net]

- 16. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]

The Cellular Effects of VH032-OH Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-OH is a synthetic, cell-permeable small molecule that functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a hydroxylated derivative of the well-characterized VHL inhibitor, VH032. While this compound is structurally similar to VH032 and is anticipated to exhibit comparable effects on the hypoxia-inducible factor (HIF) signaling pathway, its primary utility in research and drug development lies in its role as a versatile anchor for the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the known cellular effects of VH032-based compounds, with a specific focus on the implications for this compound treatment, and details its application in targeted protein degradation.

Core Mechanism of Action: VHL Inhibition and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the alpha subunit of the HIF-1 transcription factor (HIF-1α) is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. This process keeps HIF-1α levels low.

VH032 and its derivatives, including this compound, are designed to mimic the hydroxylated HIF-1α, thereby competitively binding to VHL.[1][2] This binding event physically blocks the interaction between VHL and hydroxylated HIF-1α, preventing its degradation. As a result, HIF-1α accumulates in the cell, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in the cellular response to hypoxia.[1][3]

Interestingly, studies on the related compound VH032 have revealed that its binding to VHL not only inhibits HIF-1α degradation but also leads to an increase in the intracellular levels of the VHL protein itself.[1] This is attributed to the stabilization of VHL isoforms and is a post-translational effect, as no corresponding increase in VHL mRNA has been observed.[1] Prolonged treatment with VHL inhibitors has been shown to result in a subsequent reduction of HIF-1α levels, suggesting a complex feedback mechanism.[1]

Quantitative Data on VHL Ligand Activity

While specific quantitative data for this compound's direct cellular effects are limited in publicly available literature, the activity of the parent compound, VH032, provides a strong benchmark.

| Parameter | Compound | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | VH032 | 185 nM | In vitro | [2] |

| HIF-1α Stabilization | VH032 | Concentration-dependent increase | Various cell lines | [3] |

| VHL Protein Upregulation | VH032 | Marked increase after 24h treatment | HeLa cells | [1] |

| Cell Viability | VH032 | No significant toxicity up to 150 µM | Various cell lines | [4] |

Signaling Pathway: The HIF-1α Axis and VHL Inhibition

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for this compound.

Experimental Protocols

Western Blot for HIF-1α and VHL Protein Levels

This protocol describes the detection of changes in HIF-1α and VHL protein levels following this compound treatment.

a. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or other suitable cell lines) at a density to reach 70-80% confluency on the day of the experiment.

-

Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 2, 8, 24 hours). A positive control for HIF-1α stabilization, such as hypoxia (1% O2) or a PHD inhibitor (e.g., IOX2), should be included.

b. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α (1:1000), VHL (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This protocol measures the transcriptional activation of HIF target genes.

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described above.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

b. qRT-PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HIF target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Perform qRT-PCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.

Application in PROTACs

The primary application of this compound is in the synthesis of PROTACs. The hydroxyl group provides a convenient and alternative attachment point for a linker, which in turn is connected to a ligand that binds to a target protein of interest.[5][6] This heterobifunctional molecule then brings the target protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and degradation of the target protein.

While PROTACs utilizing the this compound exit vector have been shown to engage VHL, some studies suggest that the choice of attachment point on the VHL ligand can influence the degradation efficacy of the resulting PROTAC.[6] For instance, certain PROTACs based on the this compound exit vector were found to be less effective at inducing the degradation of specific kinase targets.[6] This highlights the importance of empirical testing and optimization of the VHL ligand, linker, and target-binding moiety for each new PROTAC design.

Conclusion

This compound is a valuable chemical tool for probing the HIF signaling pathway and, more significantly, for the development of targeted protein degraders. Based on the extensive characterization of its parent compound, VH032, treatment with this compound is expected to stabilize HIF-1α and induce the expression of hypoxic response genes. Furthermore, it serves as a crucial building block for PROTACs, enabling the degradation of a wide range of protein targets. Researchers utilizing this compound should consider the potential for context-dependent efficacy in PROTAC design and perform thorough validation for each new application. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the cellular effects of this compound in diverse research settings.

References

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VH032-OH and PROTAC-Mediated Protein Degradation

Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to trigger the complete removal of a target protein.[1][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular complex responsible for breaking down unwanted proteins.[1][3][6] This process is catalytic, as the PROTAC molecule is released after degradation and can induce the degradation of multiple target proteins.[3]

The Role of Von Hippel-Lindau (VHL) E3 Ligase and the VH032-OH Ligand